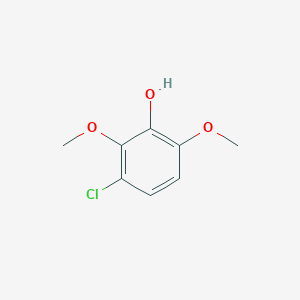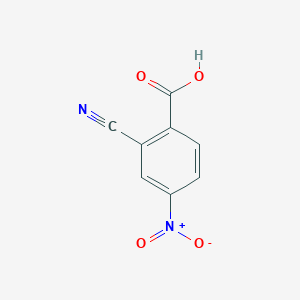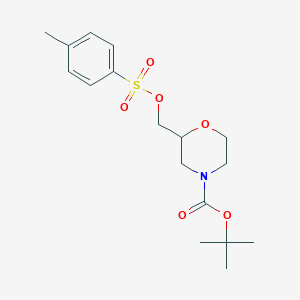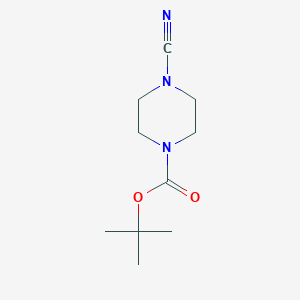
2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide
Descripción general
Descripción
“2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide” is a chemical compound with the molecular formula C15H12F3NO2 . It is a derivative of benzamide, which is a class of compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of compounds similar to “2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide” often involves the use of 4-(Trifluoromethyl)benzylamine . This compound has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide” is characterized by the presence of a trifluoromethyl group and a methoxy group attached to a benzamide core . The trifluoromethyl group is known to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
FDA-Approved Trifluoromethyl Group-Containing Drugs
The trifluoromethyl (TFM, -CF3) group is a common feature in FDA-approved drugs . Over the past 20 years, 19 FDA-approved drugs have incorporated the TFM group as one of the pharmacophores . This group is found in various drug molecules, including those used for various diseases and disorders .
Use in Antidepressant Drugs
One example of a drug that contains a trifluoromethyl group is Fluoxetine . Fluoxetine is a selective serotonin reuptake inhibitor used as an antidepressant drug. It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
Use in Agrochemicals
Trifluoromethylpyridine (TFMP) derivatives, which include the trifluoromethyl group, are widely used in the protection of crops from pests . Over 20 new TFMP-containing agrochemicals have acquired ISO common names .
Use in Pharmaceuticals
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Use in Veterinary Products
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used for various animal health applications .
Use in Suzuki-Coupling Reactions
2-(Trifluoromethyl)phenylboronic acid is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This compound is used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .
Direcciones Futuras
The demand for trifluoromethyl derivatives, like “2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide”, has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, future directions may involve further exploration of the synthetic methods for introducing trifluoromethyl groups within the structures of other molecules, as well as investigating their wide-ranging potential applications .
Mecanismo De Acción
Target of Action
This compound belongs to a class of organic compounds known as trifluoromethylbenzenes , which are known to interact with various biological targets.
Mode of Action
As a trifluoromethylbenzene derivative, it may interact with its targets through various mechanisms, such as hydrogen bonding, dipole interactions, and dispersion . .
Propiedades
IUPAC Name |
2-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-5-3-2-4-12(13)14(20)19-11-8-6-10(7-9-11)15(16,17)18/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPMWNSLVMCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359509 | |
| Record name | 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide | |
CAS RN |
150225-47-1 | |
| Record name | 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)






![(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B168797.png)




